![molecular formula C8H3BrF3N B577737 3-Bromo-4-(trifluoromethyl)benzonitrile CAS No. 1212021-55-0](/img/structure/B577737.png)
3-Bromo-4-(trifluoromethyl)benzonitrile
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Overview
Description
3-Bromo-4-(trifluoromethyl)benzonitrile is a halogenated hydrocarbon . It is an intermediate for the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .
Synthesis Analysis
The synthesis of 3-Bromo-4-(trifluoromethyl)benzonitrile can be achieved from 4-Bromobenzonitrile and Trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(trifluoromethyl)benzonitrile is C8H3BrF3N . The InChI code is 1S/C8H3BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H .Chemical Reactions Analysis
3-Bromo-4-(trifluoromethyl)benzonitrile is used in the preparation of functionalized arylmanganese compounds . It is also used in the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .Physical And Chemical Properties Analysis
3-Bromo-4-(trifluoromethyl)benzonitrile is a light yellow solid . The melting point ranges from 80.0 to 84.0 °C .Scientific Research Applications
Electrolyte Additive for Lithium Ion Batteries
This compound has found application as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries . When added to the electrolyte, it forms a low-impedance protective film, enhancing battery performance and stability.
Reference Compound for Electron Affinity Studies
In scientific investigations, 3-Bromo-4-(trifluoromethyl)benzonitrile serves as a reference compound. For instance, it was used to determine the electron affinity of 1,3,5,7-cyclooctatetraene (COT) . Such studies contribute to our understanding of molecular properties and reactivity.
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHGYONUJZZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736565 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)benzonitrile | |
CAS RN |
1212021-55-0 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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